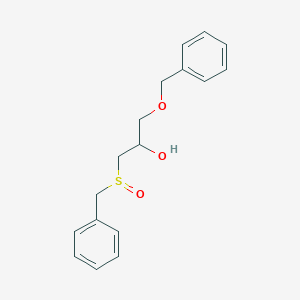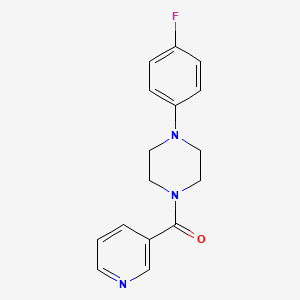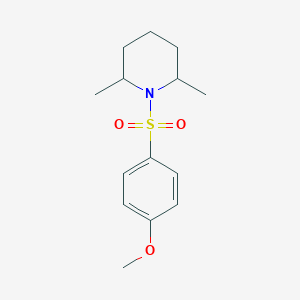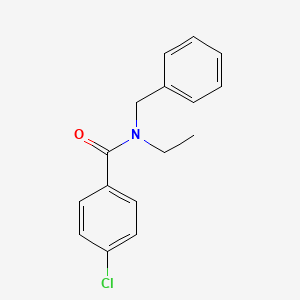
1-Benzylsulfinyl-3-phenylmethoxypropan-2-ol
Descripción general
Descripción
1-Benzylsulfinyl-3-phenylmethoxypropan-2-ol is an organic compound with the molecular formula C16H18O3S It is characterized by the presence of a benzylsulfinyl group, a phenylmethoxy group, and a propanol backbone
Métodos De Preparación
The synthesis of 1-Benzylsulfinyl-3-phenylmethoxypropan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzylsulfinyl Group: This can be achieved by the oxidation of benzyl sulfide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Introduction of the Phenylmethoxy Group: This step involves the reaction of the intermediate with phenol in the presence of a base such as sodium hydride (NaH) to form the phenylmethoxy group.
Formation of the Propanol Backbone: The final step involves the reaction of the intermediate with an appropriate alkylating agent to form the propanol backbone.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Benzylsulfinyl-3-phenylmethoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The benzylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted phenylmethoxy compounds.
Aplicaciones Científicas De Investigación
1-Benzylsulfinyl-3-phenylmethoxypropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Benzylsulfinyl-3-phenylmethoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The benzylsulfinyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The phenylmethoxy group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The propanol backbone provides a flexible linker that allows the compound to adopt various conformations, facilitating its interaction with different molecular targets.
Comparación Con Compuestos Similares
1-Benzylsulfinyl-3-phenylmethoxypropan-2-ol can be compared with other similar compounds, such as:
1-Benzylsulfinyl-3-methoxy-2-propanol: This compound has a methoxy group instead of a phenylmethoxy group, which may affect its reactivity and biological activity.
1-Benzylsulfinyl-3-phenoxy-2-propanol: This compound has a phenoxy group instead of a phenylmethoxy group, which may influence its chemical properties and applications.
1-Benzylsulfinyl-3-benzyloxy-2-propanol: This compound has a benzyloxy group, which may alter its interactions with molecular targets and its overall stability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
1-benzylsulfinyl-3-phenylmethoxypropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3S/c18-17(12-20-11-15-7-3-1-4-8-15)14-21(19)13-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMOSLRICVPKOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CS(=O)CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[1-[(E)-3-(furan-2-yl)prop-2-enyl]piperidin-4-yl]oxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3845935.png)
![2-chloro-N-[3-(diethylamino)propyl]benzamide](/img/structure/B3845942.png)
![butyl (2Z)-2-cyano-2-[(4-nitrophenyl)hydrazinylidene]acetate](/img/structure/B3845953.png)
![3-(pentanoylamino)-N-[1-(2-thienylcarbonyl)piperidin-3-yl]benzamide](/img/structure/B3845974.png)
![2-bromo-4-({4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl}methyl)-6-methoxyphenol](/img/structure/B3845976.png)


![N-[(2-methoxyphenyl)carbamoyl]naphthalene-1-carboxamide](/img/structure/B3846003.png)
![6-Chloro-3-[(4-nitrophenyl)methyl]-1,3-benzothiazol-2-imine;hydrobromide](/img/structure/B3846010.png)
![2-[2-[4-[(3-Bromophenyl)methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B3846016.png)
